3-[(3-hydroxyoxolan-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea
Description
Properties
IUPAC Name |
1-[(3-hydroxyoxolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3/c14-13(15,16)9-1-3-10(4-2-9)18-11(19)17-7-12(20)5-6-21-8-12/h1-4,20H,5-8H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYGGJBVTZZNJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-hydroxyoxolan-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common method starts with the preparation of the hydroxyoxolan moiety, followed by its attachment to a phenyl ring bearing a trifluoromethyl group. The final step involves the formation of the urea linkage under controlled conditions, often using reagents such as isocyanates or carbamates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3-hydroxyoxolan-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the urea linkage may produce primary amines.
Scientific Research Applications
3-[(3-hydroxyoxolan-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(3-hydroxyoxolan-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The urea linkage may form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Key Observations :
- Hydrophilicity : The target compound’s hydroxyoxolan group likely improves aqueous solubility compared to thiazole- or pyridine-containing analogs, which rely on aromatic systems for lipophilicity .
- Synthetic Efficiency : Analogs like 11d–11k exhibit high yields (85–88%), suggesting robust synthetic routes for trifluoromethylphenyl-urea derivatives .
Biological Activity
3-[(3-hydroxyoxolan-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea is a synthetic organic compound characterized by its complex structure, which includes a trifluoromethyl group, a hydroxyoxolan moiety, and a urea linkage. This unique arrangement suggests potential utility in various biological applications, particularly in medicinal chemistry and pharmacology. The compound's interactions with biological systems warrant detailed exploration of its biological activities.
- Molecular Formula : C₁₈H₁₈F₃N₃O₂
- Molecular Weight : 535.49 g/mol
- CAS Number : 1033769-28-6
The trifluoromethyl group is known to enhance lipophilicity and biological activity, while the hydroxyoxolan moiety may contribute to the compound's stability and interaction with biological targets.
The biological activity of 3-[(3-hydroxyoxolan-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has been noted for potential inhibitory effects on tropomyosin receptor kinases (TRKs), which play critical roles in cell proliferation and survival.
- Receptor Binding : The structural features of the compound suggest it may bind to various receptors, modulating their activity through competitive or non-competitive inhibition.
- Cellular Uptake : The lipophilic nature imparted by the trifluoromethyl group may facilitate cellular uptake, enhancing its bioavailability and efficacy.
Antiproliferative Effects
Research indicates that 3-[(3-hydroxyoxolan-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea exhibits significant antiproliferative effects against various cancer cell lines. For example, in Ba/F3 cells expressing TRK fusion proteins, the compound demonstrated IC50 values as low as 7 nM, indicating potent activity against these targets .
Case Studies
- Study on TRK Inhibition : A study evaluating the effects of this compound on TRK fusion proteins showed that it effectively inhibited cell proliferation in a dose-dependent manner. The results highlighted its potential as a therapeutic agent for cancers driven by TRK fusions.
- Diabetes Treatment Research : In research focusing on diabetes-related complications, compounds with similar structural features have been shown to modulate pathways involved in glucose metabolism and insulin sensitivity, suggesting that 3-[(3-hydroxyoxolan-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea could have similar applications .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-[(3-hydroxyoxolan-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea | Trifluoromethyl group, hydroxyoxolan moiety | Potent TRK inhibitor |
| 1-[4-(trifluoromethyl)phenyl]urea | Lacks hydroxyoxolan moiety | Reduced biological specificity |
| N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Thiourea structure | Effective organocatalyst but limited in biological applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
